molecular formula C21H22O8 B1207632 Hexamethylquercetagetin CAS No. 1251-84-9

Hexamethylquercetagetin

Cat. No. B1207632
CAS RN: 1251-84-9
M. Wt: 402.4 g/mol
InChI Key: CHXSDKWBSFDZEU-UHFFFAOYSA-N
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Description

Hexamethylquercetagetin is a compound of interest in various scientific fields. However, it's important to note that the specific term "Hexamethylquercetagetin" does not directly match with any scientific literature available. Thus, the information provided is based on closely related compounds and general knowledge in the field.

Synthesis Analysis

No specific studies on the synthesis of Hexamethylquercetagetin were found. However, related compounds like hexamethylditin and hexamethylmelamine have been synthesized and studied. For instance, hexamethylditin reacts with dicobalt octacarbonyl to form trimethyltincobalt tetracarbonyl, indicating a novel type of reaction including cobalt-catalyzed disproportionation (Bulten & Budding, 1974).

Molecular Structure Analysis

Related structures, such as hexamethyltungsten and hexamethylrhenium, have been analyzed. These molecules exhibit distorted trigonal prismatic structures, which deviate from simple models used to predict the geometry of molecules (Pfennig & Seppelt, 1996).

Chemical Reactions and Properties

Specific chemical reactions and properties of Hexamethylquercetagetin are not detailed in available literature. However, compounds like hexamethylenetetramine are known for their versatility in organic synthesis, playing a significant role in modern organic chemistry (Kaur & Kishore, 2013).

Physical Properties Analysis

Direct data on the physical properties of Hexamethylquercetagetin is unavailable. However, studies on hexamethylenetetramine hexahydrate, a related compound, reveal a three-dimensional framework structure of hydrogen-bonded water molecules, providing insight into potential physical properties (Jeffrey & Mak, 1965).

Chemical Properties Analysis

There is a lack of specific studies on the chemical properties of Hexamethylquercetagetin. However, similar compounds like hexamethylmelamine have been analyzed for their activity in solid tumors, providing some insights into their chemical behavior (Blum, Livingston, & Carter, 1973).

Scientific Research Applications

Antioxidant Research

Hexamethylquercetagetin, a polyketide-flavonoid, is known to have antioxidant properties . It’s a natural product commonly found in plants like Jasonia montana, Pallenis spinosa, Callicarpa pilosissima, and Citrus sp .

Results

While the specific outcomes and quantitative data are not provided in the sources, the compound is generally recognized for its antioxidant properties .

Anti-inflammatory and Anticancer Research

Hexamethylquercetagetin has been shown to have anti-inflammatory and anticancer properties . It has been specifically studied for its effects on cervical carcinoma .

Method of Application

In one study, a xenograft model was constructed by subcutaneously inoculating Ca Ski cells (a type of cervical cancer cell) into BALB/c nude mice . The relative protein expression of NF-κB p65, p-p65, IκBα, and p-IκBα were detected in Hexamethylquercetagetin treated cervical carcinoma cells with or without tumor necrosis factor (TNF)α stimulation, or representative tumors tissues in xenograft mice .

Results

Hexamethylquercetagetin was found to inhibit NF-κB-derived luciferase activity in Ca Ski and C-33 A cells and inhibit the relative NF-κB p-p65 and p-IκBα expression with or without TNFα stimulation . It also inhibited in vitro cell survival in a concentration-dependent manner and suppressed the tumor volume and weight in xenograft models . This suggests that Hexamethylquercetagetin could be considered as an NF-κB target remedy in future clinical practice .

Metabolomics Research

Hexamethylquercetagetin is used in metabolomics research . Metabolomics is the scientific study of chemical processes involving metabolites, the small molecule intermediates and products of metabolism.

Results

While the specific outcomes and quantitative data are not provided in the sources, the compound is generally recognized for its use in metabolomics research .

Nutraceutical Research

Hexamethylquercetagetin is also used in nutraceutical research . Nutraceuticals are products derived from food sources that are purported to provide extra health benefits, in addition to the basic nutritional value found in foods.

Results

While the specific outcomes and quantitative data are not provided in the sources, the compound is generally recognized for its use in nutraceutical research .

Compound Screening Libraries

Hexamethylquercetagetin is used in compound screening libraries . These libraries are collections of compounds that are used for high-throughput screening to identify active compounds, antibodies, or genes which modulate a particular biomolecular pathway.

Results

While the specific outcomes and quantitative data are not provided in the sources, the compound is generally recognized for its use in compound screening libraries .

Pharmaceutical Research

Hexamethylquercetagetin is also used in pharmaceutical research . This involves the discovery, development, and characterization of drugs and medications.

Results

While the specific outcomes and quantitative data are not provided in the sources, the compound is generally recognized for its use in pharmaceutical research .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5,6,7-tetramethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O8/c1-23-12-8-7-11(9-13(12)24-2)18-21(28-6)17(22)16-14(29-18)10-15(25-3)19(26-4)20(16)27-5/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXSDKWBSFDZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301791
Record name 3,5,6,7,3′,4′-Hexamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hexamethylquercetagetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Hexamethylquercetagetin

CAS RN

1251-84-9
Record name 3,5,6,7,3′,4′-Hexamethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamethylquercetagetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001251849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,6,7,3′,4′-Hexamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAMETHYLQUERCETAGETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MF6VX27BO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hexamethylquercetagetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 - 143 °C
Record name Hexamethylquercetagetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
Y Sun, N Li, Y Cai, X Zhao, H Yang - Growth Factors, 2023 - Taylor & Francis
Nuclear factor-κB (NF-κB) contributes to the development and progression of cervical carcinoma. To construct a xenograft model, Ca Ski cells were subcutaneously inoculated into BALB…
Number of citations: 3 www.tandfonline.com
W Baker, R Nodzu, R Robinson - Journal of the Chemical Society …, 1929 - pubs.rsc.org
Indian cotton plant, Gossypium herbaceum (Jy 75, 826), and a more complete study was published in 1913 (Perkin, J., 103,650). Perkin was able to show that the structures of both …
Number of citations: 25 pubs.rsc.org
SM Kupchan, CW Sigel, JR Knox… - The Journal of Organic …, 1969 - ACS Publications
… identical with hexamethylquercetagetin (3). Ethylation of eupatoretinafforded the diethyl … C-5, C-6, C-7, andC-4' methoxyl groups in the model compound hexamethylquercetagetin.6 Mild …
Number of citations: 51 pubs.acs.org
LJ Goldsworthy, R Robinson - Journal of the Chemical Society …, 1937 - pubs.rsc.org
… Hence tangeretol should be quercetagetol tetramethyl ether and in order to correlate tangeritin and quercetagetin we tried to obtain tangeritol from 0-hexamethylquercetagetin. The …
Number of citations: 5 pubs.rsc.org
KA Akinwumi, OO Osifeso, AJ Jubril… - Pharmacognosy …, 2019 - cabdirect.org
… The EEMO is rich in phenolics and other phytochemicals including hexamethylquercetagetin and hexa-O-methylmyricitin that may account for the observed antioxidative and …
Number of citations: 2 www.cabdirect.org
D Olaitan - Pharmacognosy Journal, 2019 - mail.phcogj.com
… The EEMO is rich in phenolics and other phytochemicals including hexamethylquercetagetin and hexa-Omethylmyricitin that may account for the observed antioxidative and …
Number of citations: 2 mail.phcogj.com
SM Afifi, R Gök, I Eikenberg, D Krygier… - Frontiers in …, 2023 - frontiersin.org
… were identified as hexamethylquercetagetin and nobiletin, … and albedo parts, however hexamethylquercetagetin (193.93 Å 2 … CCS values of auranetin, hexamethylquercetagetin and 5-O …
Number of citations: 1 www.frontiersin.org
TH Chen, CY Cheng, CK Huang, YH Ho… - Microbiology …, 2023 - Am Soc Microbiol
The intimate correlation of chronic kidney disease (CKD) with structural alteration in gut microbiota or metabolite profile has been documented in a growing body of studies. Nevertheless…
Number of citations: 3 journals.asm.org
SM Kupchan, CW Sigel, RJ Hemingway, JR Knox… - Tetrahedron, 1969 - Elsevier
… from our results that the solvent shifts observed for the OMe groups of the ethyl ethers are in close agreement with those reported for the model compound, hexamethylquercetagetin. In …
Number of citations: 142 www.sciencedirect.com
S Rangaswami, TR Seshadri - Proceedings of the Indian Academy of …, 1942 - Springer
Employing a large number of natural and synthetic flavones, flavonols, flavanones and certain related compounds the scope of the following colour reactions has been examined: (1) …
Number of citations: 6 link.springer.com

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